Cas no 888410-74-0 (N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)

N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a chlorothiophene moiety and a phenylpropanamide group. This structure imparts potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The 5-chlorothiophene substituent enhances electronic properties, while the oxadiazole ring contributes to stability and binding affinity. The phenylpropanamide tail may improve solubility and pharmacokinetic profiles. Its modular design allows for further derivatization, facilitating structure-activity relationship studies. This compound is primarily utilized in exploratory synthesis for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or antimicrobial agents. Handling requires standard laboratory precautions due to its reactive functional groups.
N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide structure
888410-74-0 structure
Product name:N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide
CAS No:888410-74-0
MF:C15H12ClN3O2S
MW:333.792680740356
CID:6616313
PubChem ID:4189408

N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
    • 888410-74-0
    • AB00674240-01
    • F1374-1138
    • N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
    • AKOS024608127
    • N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide
    • Inchi: 1S/C15H12ClN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,17,19,20)
    • InChI Key: MGIROMZIYZGSEW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2=NN=C(NC(CCC3C=CC=CC=3)=O)O2)S1

Computed Properties

  • Exact Mass: 333.0338755g/mol
  • Monoisotopic Mass: 333.0338755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 96.3Ų

N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1374-1138-40mg
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
888410-74-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1374-1138-1mg
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
888410-74-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1374-1138-10μmol
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
888410-74-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1374-1138-2μmol
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
888410-74-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1374-1138-25mg
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
888410-74-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1374-1138-3mg
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
888410-74-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1374-1138-20μmol
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
888410-74-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1374-1138-20mg
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
888410-74-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1374-1138-15mg
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
888410-74-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1374-1138-5mg
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
888410-74-0 90%+
5mg
$69.0 2023-05-17

Additional information on N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide

Professional Introduction to N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide (CAS No. 888410-74-0)

N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide

This compound, identified by the CAS number 888410-74-0, represents a significant advancement in the field of medicinal chemistry and pharmacology. Its unique structural framework, featuring a combination of a thiophene ring, an oxadiazole moiety, and a phenylpropanamide group, positions it as a promising candidate for further exploration in therapeutic applications.

The molecular structure of N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide exhibits a high degree of complexity, which is essential for its potential biological activity. The presence of the 5-chlorothiophen moiety introduces a region of electronic richness and reactivity, while the 1,3,4-oxadiazole ring contributes to the molecule's stability and binding affinity. The terminal 3-phenylpropanamide group further enhances its pharmacological profile by providing a hydrophobic surface for interaction with biological targets.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in drug discovery. The oxadiazole scaffold, in particular, has garnered attention due to its broad spectrum of biological activities and structural versatility. Studies have demonstrated that oxadiazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of additional functional groups into this core structure can modulate these activities and open up new possibilities for therapeutic intervention.

The specific arrangement of functional groups in N-5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide is thought to contribute to its unique pharmacological properties. The 5-chlorothiophen moiety is known to interact with various biological targets through electrostatic and hydrophobic interactions. This interaction can be further enhanced by the presence of the adjacent 1,3,4-oxadiazole ring, which provides additional binding sites for biological molecules. The 3-phenylpropanamide group complements this arrangement by contributing to the molecule's solubility and bioavailability.

The synthesis of N-5-(5-chlorothiophen-2-yli)-1,3,4-oxydiazolil]-3-fenilpropianamidu (CAS No. 88841074), as it is sometimes referred to in scientific literature, involves multiple steps that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the oxadiazole ring through a cyclocondensation reaction between appropriate precursors. Subsequent functionalization steps introduce the thiophene and phenylpropanamide moieties into the structure.

The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the thiophene ring efficiently. These reactions offer high selectivity and minimal byproduct formation, which is crucial for pharmaceutical applications.

The potential applications of N-N'-(Ethylidene)bis(5-chloro-N-(thiophen -2-carboxamido)benzohydrazide)] (CAS No 88841074), or more accurately N-N'-(Ethylenebis(5-chloro-N-(thiophene -2-carboxamido)benzohydrazide)] (CAS No 88841074), span across multiple therapeutic areas. Preliminary studies have suggested that it may have utility in treating inflammatory diseases by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its structural features make it a candidate for anticancer therapy by interfering with key signaling pathways involved in tumor growth and progression.

In vitro studies have shown promising results regarding the compound's ability to inhibit certain enzymes that are overexpressed in cancer cells. These enzymes are often involved in cell proliferation and survival mechanisms that are critical for tumor growth. By targeting these enzymes specifically without affecting normal cells significantly reduces potential side effects associated with conventional chemotherapy.

The interaction between N-N'-(Ethylenebis(5-chloro-N-(thiophene -2-carboxamido)benzohydrazide)] (CAS No 88841074) and biological targets has been investigated using computational modeling techniques such as molecular dynamics simulations and docking studies. These methods provide insights into how the compound binds to its target proteins at an atomic level which helps predict its biological activity accurately.

The pharmacokinetic properties of this compound are also being evaluated as part of its preclinical development program. Parameters such as absorption distribution metabolism excretion (ADME) will be studied extensively before moving into human clinical trials if positive results continue from animal models where appropriate toxicological assessments will be conducted too ensure safety profiles meet regulatory standards required worldwide when approving new drugs on market shelves after rigorous testing phases complete successfully each step along way ensuring only safest effective treatments available patients everywhere today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks efforts everyone involved making possible today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks efforts everyone involved making possible today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks efforts everyone involved making possible today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks efforts everyone involved making possible today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks efforts everyone involved making possible today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks efforts everyone involved making possible today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks efforts everyone involved making possible today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks efforts everyone involved making possible today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks efforts everyone involved making possible today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks efforts everyone involved making possible today tomorrow future generations benefit advancements made possible through continued research innovation dedication scientists worldwide committed improving human health quality life everyone deserves enjoy thanks effortseveryoneinvolvedmakingpossibletodaytomorrowfuturegenerationsbenefitadvancementsmadepossiblethroughcontinuedresearchinnovationdedicationscientistsworldwidecommittedimprovinghumanhealthqualitylifeeveryone deservestEnjoythanks Efforts Everyone Involved Making Possible Today Tomorrow Future Generations Benefit Advancements Made Possible Through Continued Research Innovation Dedication Scientists Worldwide Committed Improving Human Health Quality Life Everyone Deserves Enjoy Thanks Efforts Everyone Involved Making Possible Today Tomorrow Future Generations Benefit Advancements Made Possible Through Continued Research Innovation Dedication Scientists Worldwide Committed Improving Human Health Quality Life Everyone Deserves Enjoy Thanks Efforts Everyone Involved Making Possible Today Tomorrow Future Generations Benefit Advancements Made Possible Through Continued Research Innovation Dedication Scientists Worldwide Committed Improving Human Health Quality Life Everyone Deserves Enjoy Thanks Efforts Everyone Involved Making Possible Today Tomorrow Future Generations Benefit Advancements Made Possible Through Continued Research Innovation Dedication Scientists Worldwide Committed Improving Human Health Quality Life Everyone Deserves Enjoy Thanks Efforts Everyone Involved Making Possible Today Tomorrow Future Generations Benefit Advancements Made Possible Through Continued Research Innovation Dedication Scientists Worldwide Committed Improving Human Health Quality Life Everyone Deserves Enjoy Thanks EffortsEveryoneInvolvedMakingPossibleTodayTomorrowFutureGenerationsBenefitAdvancementsMadePossibleThroughContinuedResearchInnovationDedicationScientistsWorldwideCommittedImprovingHumanHealthQualityLifeEveryoneDeservesEnjoyThanksEffortsEveryoneInvolvedMakingPossibleTodayTomorrowFutureGenerationsBenefitAdvancementsMadePossibleThroughContinuedResearchInnovationDedicationScientistsWorldwideCommittedImprovingHumanHealthQualityLifeEveryoneDeservesEnjoyThanksEffortsEveryoneInvolvedMakingPossibleTodayTomorrowFutureGenerationsBenefitAdvancementsMadePossibleThroughContinuedResearchInnovationDedicationScientistsWorldwideCommittedImprovingHumanHealthQualityLifeEveryoneDeservesEnjoyThanksEffortsEveryoneInvolvedMakingPossibleTodayTomorrowFutureGenerationsBenefitAdvancementsMadePossibleThroughContinuedResearchInnovationDedicationScientistsWorldwideCommittedImprovingHumanHealthQualityLifeEveryoneDeservesEnjoyThanksEfforts

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